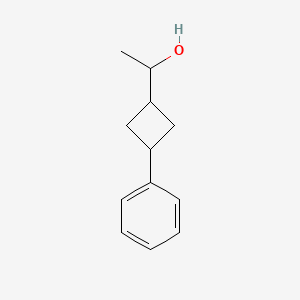
1-(3-Phenylcyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound features a cyclobutyl ring substituted with a phenyl group and an ethan-1-ol moiety, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the photochemical benzannulation of N-phosphoryl ynamides and α-diazo ketones in continuous flow . This process typically requires specific reaction conditions, such as the use of tetrahydrofuran (THF) as a solvent and cooling to -78°C with a dry ice-acetone bath. The reaction mixture is then treated with trifluoroethyl trifluoroacetate and other reagents to yield the desired product .
Industrial production methods for this compound may involve bulk custom synthesis and procurement, ensuring the availability of high-purity material for various applications .
Chemical Reactions Analysis
1-(3-Phenylcyclobutyl)ethan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of ethers or other substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Phenylcyclobutyl)ethan-1-ol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antibacterial or antifungal activity . Additionally, the compound can be used in industrial applications, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3-Phenylcyclobutyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. As an alcohol, it can undergo dehydration reactions to form alkenes through E1 or E2 mechanisms, depending on the reaction conditions . The hydroxyl group in the compound can act as a nucleophile, participating in various chemical transformations that contribute to its biological activity.
Comparison with Similar Compounds
1-(3-Phenylcyclobutyl)ethan-1-ol can be compared with other similar compounds, such as cyclobutanemethanol and α-methyl-3-phenyl derivatives . These compounds share structural similarities but differ in their specific functional groups and substituents. The unique combination of a cyclobutyl ring, phenyl group, and ethan-1-ol moiety in this compound distinguishes it from other related compounds, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-phenylcyclobutyl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
BWMIWTAIAIIADO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


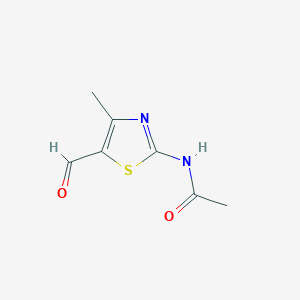

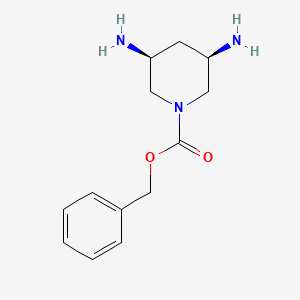
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)

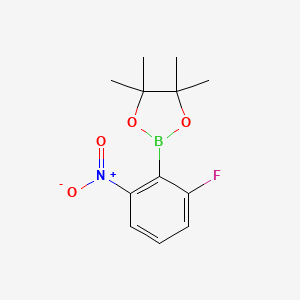

![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
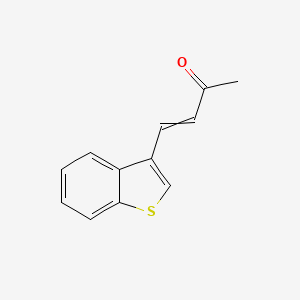
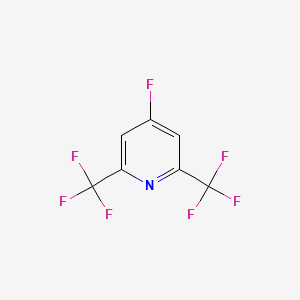
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
